2-Phenylethyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
The compound 2-Phenylethyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to the tetrahydropyrimidine class, characterized by a six-membered ring with two nitrogen atoms and diverse substituents. Its structure includes a 2-phenylethyl ester at position 5, 1,6-dimethyl groups, and a 2-nitrophenyl moiety at position 4. These substituents influence its electronic, steric, and pharmacological properties.
Properties
IUPAC Name |
2-phenylethyl 3,4-dimethyl-6-(2-nitrophenyl)-2-oxo-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5/c1-14-18(20(25)29-13-12-15-8-4-3-5-9-15)19(22-21(26)23(14)2)16-10-6-7-11-17(16)24(27)28/h3-11,19H,12-13H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJFYGMCBNLWTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1C)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylethyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the phenylethyl and nitrophenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group (-COO-2-phenylethyl ) undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
Acidic Hydrolysis :
Basic Hydrolysis (Saponification) :
The reaction rate depends on steric hindrance from the 2-nitrophenyl group and methyl substituents .
Nucleophilic Substitution at the Nitro Group
The 2-nitrophenyl moiety can participate in nucleophilic aromatic substitution (NAS) under reducing conditions. For example, nitro-to-amine conversion via catalytic hydrogenation:
This reaction produces a primary aromatic amine derivative, altering the compound’s electronic properties and biological activity .
Reductive Functionalization
The 2-oxo group in the tetrahydropyrimidine ring can undergo reductive amination with primary amines:
This generates secondary amine derivatives, expanding structural diversity for pharmacological studies .
Condensation Reactions
The NH group in the tetrahydropyrimidine core reacts with aldehydes or ketones in acid-catalyzed condensations to form Schiff bases or fused heterocycles. For example:
Such reactions are key for synthesizing pyrano[2,3-d]pyrimidine derivatives .
Oxidation and Reduction of Functional Groups
-
Nitro Group Reduction :
The 2-nitrophenyl group can be selectively reduced to a hydroxylamine (-NHOH) or amine (-NH2) using Zn/HCl or SnCl2 . -
Ester Group Stability :
The ester remains intact under mild oxidative conditions (e.g., H2O2) but degrades with strong oxidizers like KMnO4.
Cycloaddition and Ring-Opening Reactions
The tetrahydropyrimidine ring participates in [4+2] cycloadditions with dienophiles (e.g., maleic anhydride) to form bicyclic structures. Ring-opening reactions occur under strongly acidic conditions, yielding linear diamides .
Mechanistic Insights
Scientific Research Applications
2-Phenylethyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Phenylethyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The table below compares key structural features and properties of the target compound with analogs:
Notes:
Conformational Analysis
- Ring Puckering: Tetrahydropyrimidine rings often adopt puckered conformations. For example, a fused thiazolopyrimidine derivative exhibited a flattened boat conformation with a 0.224 Å deviation from planarity . Such puckering may influence the target compound’s interactions with biological targets.
- Dihedral Angles: Substituents like 2-nitrophenyl could increase torsional strain, altering the dihedral angle between the pyrimidine ring and aryl group compared to less bulky analogs (e.g., ).
Biological Activity
The compound 2-Phenylethyl 1,6-dimethyl-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a member of the tetrahydropyrimidine family, which has garnered attention due to its potential biological activities. This article delves into its biological activity, exploring its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 356.38 g/mol. The structure contains a tetrahydropyrimidine ring , which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antitumor , antimicrobial , and anti-inflammatory properties. The following sections summarize key findings from recent research.
Antitumor Activity
Several studies have reported that tetrahydropyrimidine derivatives exhibit significant antitumor activity. For instance:
- A study evaluated the cytotoxic effects of similar compounds against human cancer cell lines such as HepG2 and MCF-7. The results indicated that compounds with a nitrophenyl substituent demonstrated enhanced activity compared to their non-substituted counterparts .
- Structure-activity relationship (SAR) analyses revealed that modifications to the phenyl groups could lead to increased potency against specific tumor types .
Antimicrobial Activity
Research has shown that compounds containing the tetrahydropyrimidine moiety possess antimicrobial properties:
- A series of derivatives were tested against Gram-positive and Gram-negative bacteria. The compound exhibited notable inhibitory effects on bacterial growth, suggesting its potential as an antimicrobial agent .
- The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways critical for bacterial survival .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, and compounds that can modulate inflammatory responses are of significant interest:
- In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential application in treating inflammatory diseases such as arthritis .
- Further exploration into the signaling pathways involved revealed that the compound might inhibit NF-kB activation, a key regulator of inflammation .
Data Table: Summary of Biological Activities
Case Studies
- Antitumor Efficacy : A case study involving a derivative of this compound showed a significant reduction in tumor size in xenograft models. The study concluded that the compound could be developed into a chemotherapeutic agent with further optimization .
- Antimicrobial Testing : In a clinical setting, derivatives were tested against resistant strains of bacteria. Results indicated effective inhibition at low concentrations, highlighting the compound's potential for treating infections caused by multidrug-resistant organisms .
Q & A
Q. What are the recommended synthetic routes for preparing this tetrahydropyrimidine derivative, and how can reaction efficiency be optimized?
The compound is likely synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, β-ketoesters, and urea derivatives. For optimization:
- Catalyst selection : Use Lewis acids (e.g., FeCl₃ or Bi(OTf)₃) to enhance cyclocondensation efficiency .
- Solvent systems : Reflux in acetic acid/acetic anhydride (1:1) under nitrogen to minimize side reactions .
- Purification : Recrystallize from ethyl acetate/ethanol (3:2) to achieve high purity (>95%) .
- Yield improvement : Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate) and adjust stoichiometry of the 2-nitrophenylaldehyde component to favor regioselectivity .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm the tetrahydropyrimidine core, substituent integration, and stereochemistry. The 2-oxo group typically appears as a singlet at δ 165–170 ppm in ¹³C NMR .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., C—H···O bifurcated bonds) to validate the 3D structure .
- HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water gradient) with ESI-MS to verify molecular weight and purity .
Q. What preliminary pharmacological assays are suitable for evaluating bioactivity?
- Antimicrobial screening : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ampicillin as a control .
- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) via spectrophotometric assays to assess anti-inflammatory or neuroprotective potential .
Advanced Research Questions
Q. How can regioselectivity challenges during substitution at the pyrimidine ring be addressed?
- Electronic effects : The 2-nitrophenyl group at C4 is electron-withdrawing, directing electrophilic attacks to C5. Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces and predict reactive sites .
- Steric hindrance : Introduce bulky protecting groups (e.g., Boc) at C1 or C6 to block unwanted substitutions .
- Experimental validation : Compare reaction outcomes using substituted aldehydes (e.g., 3-nitrophenyl vs. 4-nitrophenyl) to isolate regioselective products .
Q. What strategies resolve contradictions in reported bioactivity data across studies?
- Control experiments : Replicate assays under standardized conditions (e.g., pH 7.4, 37°C) to eliminate variability in microbial growth media or enzyme sources .
- Structural analogs : Synthesize derivatives lacking the 2-nitrophenyl or phenylethyl groups to isolate pharmacophoric contributions .
- Meta-analysis : Cross-reference crystallographic data (e.g., dihedral angles of the pyrimidine ring) with bioactivity to identify conformation-dependent effects .
Q. How do crystal packing interactions influence the compound’s stability and solubility?
- Hydrogen-bond networks : Analyze X-ray data for intermolecular C—H···O bonds, which stabilize the crystal lattice but reduce aqueous solubility. For example, chains along the c-axis may require co-solvents (e.g., DMSO) for in vitro testing .
- Thermogravimetric analysis (TGA) : Measure decomposition temperatures (>200°C) to assess thermal stability for storage .
Q. What computational methods predict binding modes with biological targets?
- Molecular docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR). The 2-nitrophenyl group may occupy hydrophobic pockets, while the carboxylate ester hydrogen-bonds with Arg120 .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate complex stability in physiological conditions .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
